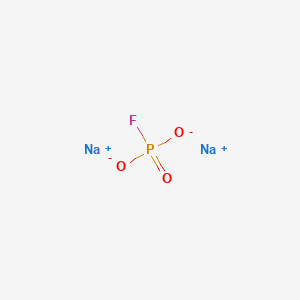

Sodium monofluorophosphate

Cat. No. B1209415

Key on ui cas rn:

7631-97-2

M. Wt: 122.976 g/mol

InChI Key: PRVAPUQJIWBZPW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04357317

Procedure details

Sodium monofluorophosphate is used in amount to provide about 700-1090 ppm fluorine to the dental cream in which the total amount of fluorine is about 1000-1670, with about 30-35% by weight to the total fluorine being provided by sodium fluoride (about 300-580 ppm). This corresponds to about 0.5-1.2% by weight of sodium monofluorophosphate and about 0.06-0.11% by weight of sodium fluoride. Preferably, the dental cream contains about 1000-1500 ppm, most preferably, about 950-1000 ppm fluorine provided by sodium monofluorophosphate and about 450-500 ppm provided by sodium fluoride.

Name

Identifiers

|

REACTION_CXSMILES

|

[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[F-:8].[Na+]>>[F:8][F:5].[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])F.[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FF

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])F.[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04357317

Procedure details

Sodium monofluorophosphate is used in amount to provide about 700-1090 ppm fluorine to the dental cream in which the total amount of fluorine is about 1000-1670, with about 30-35% by weight to the total fluorine being provided by sodium fluoride (about 300-580 ppm). This corresponds to about 0.5-1.2% by weight of sodium monofluorophosphate and about 0.06-0.11% by weight of sodium fluoride. Preferably, the dental cream contains about 1000-1500 ppm, most preferably, about 950-1000 ppm fluorine provided by sodium monofluorophosphate and about 450-500 ppm provided by sodium fluoride.

Name

Identifiers

|

REACTION_CXSMILES

|

[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[F-:8].[Na+]>>[F:8][F:5].[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])F.[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FF

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])F.[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |